N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Benzothiazole Regiochemistry

N-(4,5-Dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide (CAS 895418-41-4; molecular formula C24H23N3OS; MW 401.53 g/mol) is a synthetic benzothiazole amide derivative comprising a 4,5-dimethyl-substituted benzothiazole core, a phenylpropanamide linker, and a pyridin-3-ylmethyl tertiary amide substituent. The compound belongs to the broader class of benzothiazole amides, which have been investigated as PPARα antagonists with antiproliferative activity in paraganglioma, pancreatic, and colorectal cancer models, as well as dual B-Raf/C-Raf kinase inhibitors featuring pyridylamide moieties.

Molecular Formula C24H23N3OS
Molecular Weight 401.53
CAS No. 895418-41-4
Cat. No. B2366629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide
CAS895418-41-4
Molecular FormulaC24H23N3OS
Molecular Weight401.53
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCC4=CC=CC=C4)C
InChIInChI=1S/C24H23N3OS/c1-17-10-12-21-23(18(17)2)26-24(29-21)27(16-20-9-6-14-25-15-20)22(28)13-11-19-7-4-3-5-8-19/h3-10,12,14-15H,11,13,16H2,1-2H3
InChIKeyUCYSHCXSESZZEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,5-Dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide (CAS 895418-41-4): Procurement-Grade Compound Identity and Structural Classification


N-(4,5-Dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide (CAS 895418-41-4; molecular formula C24H23N3OS; MW 401.53 g/mol) is a synthetic benzothiazole amide derivative comprising a 4,5-dimethyl-substituted benzothiazole core, a phenylpropanamide linker, and a pyridin-3-ylmethyl tertiary amide substituent . The compound belongs to the broader class of benzothiazole amides, which have been investigated as PPARα antagonists with antiproliferative activity in paraganglioma, pancreatic, and colorectal cancer models, as well as dual B-Raf/C-Raf kinase inhibitors featuring pyridylamide moieties [1][2]. This specific regioisomer (4,5-dimethyl) is commercially available at verified purity (≥95%) for research procurement .

Why Benzo[d]thiazole Regioisomers and Heteroatom-Substituted Analogs of CAS 895418-41-4 Cannot Be Assumed Interchangeable


In the benzothiazole amide class, both the position of methyl substituents on the benzothiazole ring and the pyridine attachment point are established determinants of biological target engagement. Published SAR on benzothiazole amides demonstrates that even minor substituent shifts alter PPARα antagonistic potency and antiproliferative selectivity profiles [1]. The 4,5-dimethyl regioisomer (895418-41-4) presents a distinct steric and electronic environment at the benzothiazole 4- and 5-positions compared to the 4,6-dimethyl (CAS 895421-31-5), 5,6-dimethyl, 5,7-dimethyl, and 4,7-dimethyl analogs, each of which orients the methyl groups differently relative to the amide bond and the pyridin-3-ylmethyl moiety. Substitution of the 4,5-dimethyl pattern with 4-fluoro (CAS 895013-94-2), 4-chloro (CAS 891114-51-5), or 4-methoxy groups introduces additional electronic perturbations that alter hydrogen-bonding capacity and lipophilicity, rendering simple interchange unreliable without experimental verification [2].

Quantitative Differentiation Evidence for N-(4,5-Dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide (895418-41-4) Versus Closest Analogs


Regiochemical Differentiation: 4,5-Dimethylbenzothiazole Substitution Pattern Versus 4,6-Dimethyl and Other Positional Isomers

The target compound bears methyl groups at the 4- and 5-positions of the benzothiazole ring, placing one methyl ortho to the endocyclic sulfur and both methyl groups on the same side of the fused ring system. In contrast, the closest commercially available positional isomer—N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide (CAS 895421-31-5)—places methyl groups at the 4- and 6-positions, distributing them across both rings of the benzothiazole core . This regiochemical difference alters the steric shielding of the C2-amide bond, the electronic density of the thiazole ring, and the spatial relationship between the methyl substituents and the pyridin-3-ylmethyl group. Published SAR on benzothiazole amide PPARα antagonists confirms that substituent position on the benzothiazole ring directly modulates antiproliferative potency, with compound 2b (bearing a specific substitution pattern) achieving >90% viability inhibition and low-micromolar IC50 values in paraganglioma cell lines, while close analogs with shifted substituents showed markedly reduced activity [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Benzothiazole Regiochemistry

Verified Purity Specification Enabling Reproducible Biological Assay Deployment

The target compound is supplied with a verified minimum purity of 95%+ (HPLC) as specified by the vendor (Chemenu Catalog No. CM639890) . This level of purity documentation meets the minimum threshold for reproducible dose-response studies in cellular assays, where impurities ≥5% can confound IC50 determinations, particularly when impurities possess independent biological activity. The 4,6-dimethyl positional isomer (CAS 895421-31-5) is also listed at 95%+ purity , establishing that both regioisomers are available at comparable purity grades for head-to-head comparative studies. No analytical certificate of analysis (CoA) with lot-specific impurity profiling is publicly available for either compound at the time of this assessment, representing a shared limitation across this compound series.

Quality Control Assay Reproducibility Chemical Procurement

Class-Level Evidence: Benzothiazole Amide PPARα Antagonism and Antiproliferative Activity in Rare Tumor Models

Benzothiazole amides structurally related to the target compound have been characterized as PPARα antagonists with antiproliferative effects. In a published study, compound 2b (a benzothiazole amide with a defined substitution pattern) demonstrated >90% inhibition of cell viability in two paraganglioma cell lines (PTJ64i and PTJ86i), with IC50 values in the low micromolar range, while also reducing colony formation capacity [1]. Transactivation assays confirmed moderate PPARα antagonism for the series. The target compound (895418-41-4) shares the core benzothiazole amide scaffold with a pyridyl-containing substituent, placing it within the same pharmacophore class. However, no direct experimental data for CAS 895418-41-4 have been published in peer-reviewed literature as of this assessment date, and its specific PPARα activity and antiproliferative potency remain uncharacterized.

Cancer Biology PPAR Antagonism Paraganglioma

Class-Level Evidence: Benzothiazole-Pyridyl Amide Dual B-Raf/C-Raf Kinase Inhibitory Scaffold

Benzothiazole amides and ureas incorporating a pyridylamide moiety have been reported as dual inhibitors of B-Raf(V600E) and C-Raf kinases, with lead compounds in the series achieving IC50 values of 0.12 µM against B-Raf(V600E) and 0.15 µM against C-Raf in biochemical assays, while demonstrating antiproliferative activity against A375 melanoma cells (GI50 = 2.8 µM) [1]. The target compound (895418-41-4) contains both a benzothiazole core and a pyridine moiety (pyridin-3-ylmethyl), two structural features present in the published dual kinase inhibitor pharmacophore. However, the target compound differs in its amide connectivity (propanamide rather than direct amide or urea linkage) and in its specific 4,5-dimethylbenzothiazole substitution, which is not represented in the published series. No direct kinase inhibition data exist for CAS 895418-41-4.

Kinase Inhibition B-Raf V600E Oncology

Recommended Research Application Scenarios for N-(4,5-Dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide (895418-41-4) Based on Available Evidence


Regioisomer Comparator for Benzothiazole SAR Studies in PPARα- or Kinase-Targeted Programs

The 4,5-dimethyl substitution pattern is absent from published benzothiazole amide SAR series. Procuring CAS 895418-41-4 alongside its 4,6-dimethyl regioisomer (CAS 895421-31-5) enables systematic evaluation of how methyl group topology on the benzothiazole core influences target engagement, as demonstrated for PPARα antagonism and antiproliferative potency in paraganglioma and pancreatic cancer models [1]. This head-to-head comparison can reveal whether adjacent (4,5) versus distributed (4,6) methylation confers any selectivity or potency advantage in a given assay system.

Chemical Probe for Benzothiazole Amide Scaffold Exploration in Kinase Selectivity Panels

Given that benzothiazole-pyridyl amides have demonstrated dual B-Raf(V600E)/C-Raf inhibition with sub-micromolar potency [2], CAS 895418-41-4 represents a commercially accessible, structurally distinct entry point for profiling against a broader kinase panel. The 4,5-dimethyl configuration and propanamide linker differentiate it from published leads, offering potential for identifying novel kinase selectivity profiles or off-target interactions not observed with the existing compound series.

Starting Material for Derivatization and Focused Library Synthesis

The compound's three distinct functional domains—4,5-dimethylbenzothiazole, phenylpropanamide, and pyridin-3-ylmethyl—provide multiple synthetic handles for parallel derivatization. The pyridine nitrogen can be quaternized or N-oxidized; the phenyl ring can undergo electrophilic substitution; and the amide can be reduced or hydrolyzed for further functionalization. This modular architecture makes CAS 895418-41-4 suitable as a core scaffold for synthesizing focused compound libraries aimed at exploring SAR around the benzothiazole amide pharmacophore, as informed by the class-level evidence from PPARα [1] and kinase [2] studies.

Reference Standard for Analytical Method Development and Purity Verification in Procurement Workflows

With vendor-specified purity of 95%+ , CAS 895418-41-4 can serve as a reference standard for developing HPLC or LC-MS purity methods tailored to benzothiazole amide analogs. Establishing retention time, UV absorbance maxima, and mass spectral fragmentation patterns for this specific regioisomer enables quality control differentiation from co-eluting positional isomers (e.g., the 4,6-dimethyl analog CAS 895421-31-5) in procurement verification protocols .

Quote Request

Request a Quote for N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.